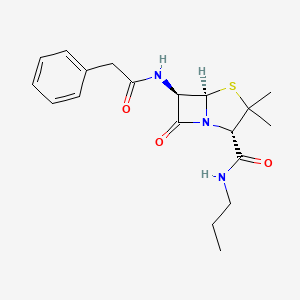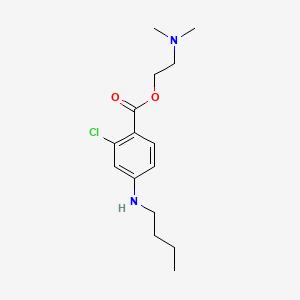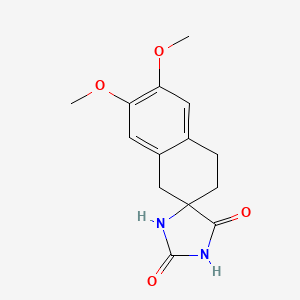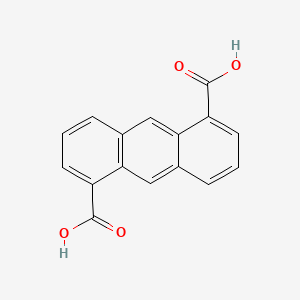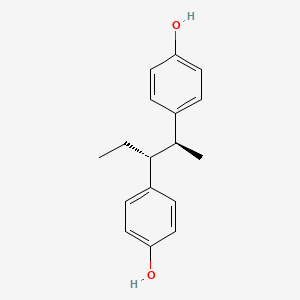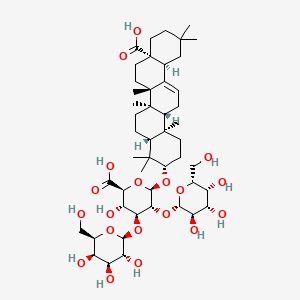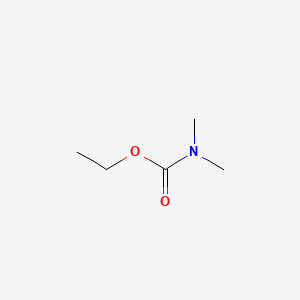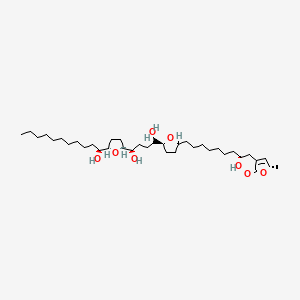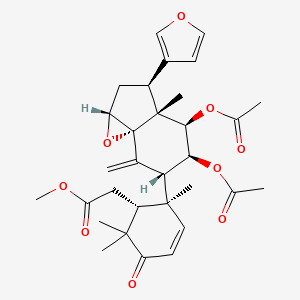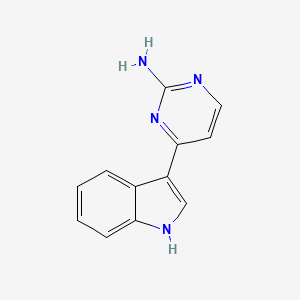
4-(1H-indol-3-yl)pyrimidin-2-amine
Descripción general
Descripción
“4-(1H-indol-3-yl)pyrimidin-2-amine” belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . For instance, a study describes the synthesis and vacuole-inducing activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives .
Molecular Structure Analysis
The molecular structure of “4-(1H-indol-3-yl)pyrimidin-2-amine” involves a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This structure is also known as an indole moiety .
Physical And Chemical Properties Analysis
The molecular weight of “4-(1H-indol-3-yl)pyrimidin-2-amine” is 210.23 g/mol . It has a topological polar surface area of 67.6 Ų and a complexity of 245 . It has two hydrogen bond donors and three hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Anti-Corrosion Applications
The compound has shown potential in the field of anti-corrosion . It was found to significantly reduce corrosion rates with ascending concentrations of the organic compound . This suggests its potential use in industrial applications as a corrosion inhibitor .
Antimicrobial Applications
The compound has demonstrated antimicrobial properties . It was found to outperform Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens . This suggests its potential use in the development of new antimicrobial agents .
Antioxidant Applications
The compound has shown antioxidant potential . It was found to have an IC 50 value of 113.964±0.076 µg/ml in the DPPH free radical scavenging assay . This suggests its potential use in the development of new antioxidant agents .
Anti-Inflammatory and Analgesic Applications
Indole derivatives, such as this compound, have shown anti-inflammatory and analgesic activities . This suggests its potential use in the development of new anti-inflammatory and analgesic agents .
Anti-HIV Applications
Indole derivatives, such as this compound, have been studied for their potential as anti-HIV agents . This suggests its potential use in the development of new anti-HIV agents .
Cancer Treatment Applications
Indole derivatives, such as this compound, have attracted increasing attention in recent years for the treatment of cancer cells . This suggests its potential use in the development of new cancer treatments .
Direcciones Futuras
Future research could focus on further understanding the biological activity and potential applications of “4-(1H-indol-3-yl)pyrimidin-2-amine”. For instance, a study found that a similar compound effectively induces methuosis in tested cancer cells but not human normal cells . This suggests potential for selective anticancer activity, which could be explored further .
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZWFNNJMGJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328003 | |
| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)pyrimidin-2-amine | |
CAS RN |
289628-76-8 | |
| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
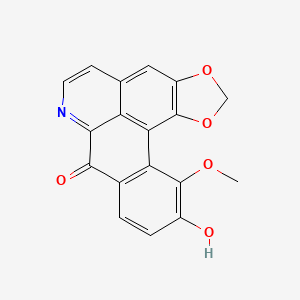
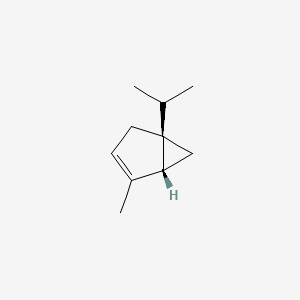
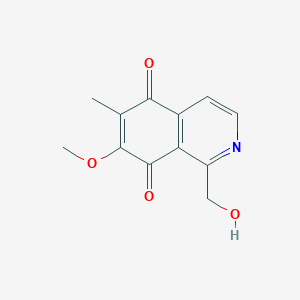
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)
